This compound can be sourced from various chemical databases and literature, including PubChem and BenchChem, where it is listed under its systematic name and molecular formula . It falls under the category of heterocyclic compounds due to the presence of sulfur and nitrogen atoms in its structure, which are integral to its chemical properties and reactivity.
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene typically involves several synthetic steps:
The molecular structure of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene can be analyzed using various computational methods:
CS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2Cl
IITJBJMVJVGNTN-UHFFFAOYSA-N
The compound features a spirocyclic arrangement with two nitrogen atoms contributing to a diazole-like structure, enhancing its potential reactivity. The presence of both sulfur and chlorine atoms introduces unique electronic properties that can influence its interactions in biological systems .
The compound can participate in several chemical reactions:
The mechanism of action for 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene is primarily related to its ability to interact with biological targets:
Studies suggest that such compounds may exhibit pharmacological activities including anti-inflammatory or anticancer properties due to their ability to modulate biological pathways .
The physical and chemical properties of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene include:
These properties are significant for understanding the compound's behavior in various environments and its suitability for different applications .
The applications of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene span several fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7